N,N-Dimethyl-p-phenylenediamine monohydrochloride chemical properties
N,N-Dimethyl-p-phenylenediamine monohydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties of N,N-Dimethyl-p-phenylenediamine Monohydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N,N-Dimethyl-p-phenylenediamine monohydrochloride, a versatile chemical compound with significant applications in research and development. Designed for chemists, biochemists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and critical applications of this reagent, with a focus on the causality behind its utility and the protocols for its effective use.
Core Chemical and Physical Properties
N,N-Dimethyl-p-phenylenediamine (DMPD) is an aromatic amine that is frequently utilized in its more stable salt forms, primarily the monohydrochloride or dihydrochloride, to enhance solubility and stability. The monohydrochloride salt (DMPPDA·HCl) is the focus of this guide. Its utility stems from its redox properties, which are foundational to its primary applications.
The compound is sensitive to light and air, and may darken over time; this is a critical consideration for storage and handling, as oxidation can impact its reactivity and the reliability of experimental results.[1][2][3]
Table 1: Physicochemical Properties of N,N-Dimethyl-p-phenylenediamine and its Hydrochloride Salts
| Property | N,N-Dimethyl-p-phenylenediamine Monohydrochloride | N,N-Dimethyl-p-phenylenediamine (Free Base) | N,N-Dimethyl-p-phenylenediamine Dihydrochloride |
| Synonyms | 4-Amino-N,N-dimethylaniline monohydrochloride, DMPPDA | p-Aminodimethylaniline, 4-(Dimethylamino)aniline | 4-Amino-N,N-dimethylaniline dihydrochloride, DMPPDA·2HCl |
| CAS Number | 2052-46-2[3][4] | 99-98-9[2][5] | 536-46-9[6][7] |
| Molecular Formula | C₈H₁₂N₂·HCl[3] | C₈H₁₂N₂[2][8] | C₈H₁₂N₂·2HCl[7][9] |
| Molecular Weight | 172.66 g/mol [3] | 136.19 g/mol [2] | 209.12 g/mol [6][7] |
| Appearance | Powder, which may darken upon exposure to air.[3] | Dark brown to black liquid or solid.[5][8] | White to greyish-white hygroscopic crystalline powder.[10][11] |
| Melting Point | ~215 °C (decomposes)[3][12] | 34-36 °C[5] | ~222 °C (decomposes)[7] |
| Solubility | Inferred high solubility in water. | Soluble in chloroform and water (10 mg/mL).[5] | Freely soluble in water; soluble in alcohol.[2][10] |
| Stability | Stable under normal temperatures and pressures, but may discolor on exposure to light.[1] | Stable in air when pure, but degrades in light and air.[2] | Stable under recommended storage, but darkens readily when exposed to air.[10] |
Synthesis Pathway and Spectroscopic Profile
General Synthesis Route
The synthesis of DMPD salts typically involves a multi-step process that is scalable for industrial production. A common and efficient method begins with the nucleophilic aromatic substitution of a halogenated nitroaromatic compound, followed by reduction of the nitro group and subsequent salt formation.[13]
The causality behind this pathway is rooted in well-established organic chemistry principles. The initial step leverages an electron-withdrawing nitro group to activate the aromatic ring for nucleophilic attack by dimethylamine. The subsequent reduction is a standard transformation, for which various reagents can be used, with catalytic hydrogenation being a clean and efficient choice.
Caption: Generalized workflow for the synthesis of DMPD Monohydrochloride.[13]
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound.
-
¹H Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum provides a definitive fingerprint of the molecule's structure. For the monohydrochloride salt in a solvent like DMSO-d₆, one would expect characteristic signals corresponding to the aromatic protons, the amine protons, and the methyl protons of the dimethylamino group. The aromatic protons typically appear as two distinct doublets due to their para-substitution pattern. The N-methyl protons would present as a sharp singlet, integrating to six protons. The positions of the amine (-NH₂) and ammonium (-NH⁺) protons can be broad and their chemical shifts may vary depending on concentration and residual water.[14]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorptions for N-H stretching of the primary amine and C-N stretching, as well as aromatic C-H and C=C stretching frequencies.
Core Reactivity: The DMPD Radical Cation
The primary utility of DMPD in research is derived from its ability to undergo a one-electron oxidation to form a stable, colored radical cation, often denoted as DMPD•+.[5][15] This reaction is the cornerstone of its use as a redox indicator.
The process is typically initiated by a suitable oxidizing agent (e.g., ferric ions, Fe³⁺) in an acidic buffer.[5][16] The resulting DMPD•+ radical has a distinct violet color and a strong absorbance maximum, which can be measured spectrophotometrically.[15] The stability of this radical cation is crucial; it allows for a reliable and reproducible measurement window.
The true value of this system is realized in the presence of antioxidants. An antioxidant molecule (A-H) can donate a hydrogen atom or an electron to the colored DMPD•+, quenching the radical and causing the color to fade.[5] The degree of decolorization is directly proportional to the concentration of the antioxidant present in the sample. This provides a quantitative measure of the total antioxidant capacity.
Caption: Redox mechanism of DMPD in antioxidant capacity assays.[5]
Key Applications & Experimental Protocols
DMPD is a versatile reagent with several key applications in scientific research.
-
Antioxidant Capacity Assays: As described above, its most prominent use is in measuring the total antioxidant status of biological samples like plasma or serum, or in assessing the antioxidant potential of food extracts and pharmaceutical compounds.[3][5][15]
-
Peroxidase Testing: The compound is used for the determination of peroxidase activity, where the enzyme catalyzes the oxidation of DMPD in the presence of hydrogen peroxide, leading to the formation of a colored product.[9]
-
Bacteriological Differentiation: It is a key component of the oxidase test, used to identify bacteria containing cytochrome c oxidase.[7]
-
Histological Staining: DMPD is employed in certain staining procedures, such as the high iron diamine-alcian blue (HID-AB) method, to differentiate types of mucins in tissue samples.[9]
-
Dye Intermediate: It serves as a precursor in the synthesis of various dyes, most notably Methylene Blue.[13]
Protocol: Measurement of Total Antioxidant Capacity using the DMPD Assay
This protocol describes a self-validating system for determining the antioxidant capacity of a sample. The inclusion of a standard (e.g., Trolox) allows for quantification and ensures inter-assay comparability.
1. Reagent Preparation:
- DMPD Solution (100 mM): Dissolve 172.66 mg of N,N-Dimethyl-p-phenylenediamine monohydrochloride in 10 mL of deionized water. Rationale: This stock solution is prepared fresh to avoid degradation.
- Acetate Buffer (0.1 M, pH 5.25): Prepare a standard acetate buffer. Rationale: The acidic pH is optimal for the stable formation of the DMPD•+ radical cation.[5]
- Ferric Chloride Solution (0.05 M): Dissolve ferric chloride in deionized water. Rationale: Fe³⁺ serves as the oxidizing agent to generate the radical cation.[16]
- Colored DMPD•+ Reagent: Add 1 mL of the 100 mM DMPD stock and 1 mL of the 0.05 M ferric chloride solution to 100 mL of the acetate buffer. Allow the solution to sit in the dark for 10-15 minutes for the color to develop fully. Rationale: This working solution contains the pre-formed radical cation ready for the assay.
2. Assay Procedure:
- Standard Curve: Prepare a series of dilutions of an antioxidant standard (e.g., Trolox) in the acetate buffer.
- Sample Preparation: Dilute the test sample (e.g., plasma, plant extract) with the acetate buffer to ensure the absorbance reading falls within the linear range of the standard curve.
- Measurement:
- Pipette 1 mL of the colored DMPD•+ reagent into a cuvette.
- Add 50 µL of the sample, standard, or buffer (for the blank).
- Mix thoroughly and incubate at room temperature for 10 minutes. Rationale: This allows the antioxidant reaction to reach a stable endpoint.[5]
- Measure the absorbance at the wavelength of maximum absorbance for the DMPD•+ radical (typically around 505 nm).[15]
3. Data Analysis:
- Calculate the percentage of absorbance inhibition for each sample and standard compared to the blank.
- Plot the percentage of inhibition for the standards against their concentrations to generate a standard curve.
- Determine the antioxidant capacity of the samples by interpolating their inhibition values from the standard curve. Results are typically expressed as Trolox equivalents.
Safety, Handling, and Storage
N,N-Dimethyl-p-phenylenediamine monohydrochloride is a hazardous substance and must be handled with appropriate precautions.[1][6]
-
Toxicity: The compound is classified as toxic or fatal if swallowed, inhaled, or absorbed through the skin.[1][6][17] It is an irritant to the eyes, skin, and respiratory system and may cause allergic skin sensitization.[1][10][18]
-
Handling: Always handle this chemical inside a certified chemical fume hood.[1] Use proper personal protective equipment (PPE), including chemical splash goggles, a face shield, nitrile gloves, and a lab coat.[1][6] Avoid the formation of dust during handling.[10]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1] The container must be kept tightly closed to prevent moisture absorption and oxidation.[1] Protect from direct light.[1][19]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[6][19]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Due to its toxicity, it should be treated as hazardous waste.
Caption: Essential laboratory safety workflow for handling DMPD salts.
Conclusion
N,N-Dimethyl-p-phenylenediamine monohydrochloride is a powerful and versatile reagent whose utility is fundamentally linked to its redox chemistry. Its ability to form a stable colored radical cation provides a robust and straightforward method for quantifying antioxidant capacity, among other applications in microbiology and histology. A thorough understanding of its properties, synthesis, and reactivity, combined with strict adherence to safety protocols, is essential for its successful and safe application in a research and development setting.
References
-
Material Safety Data Sheet. (n.d.). Acros Organics.
-
N,N-DIMETHYL-P-PHENYLENEDIAMINE MONOHYDROCHLORIDE | 2052-46-2. (n.d.). Chemicalbook.
-
N,N-Dimethyl-p-phenylenediamine dihydrochloride - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
-
MATERIAL SAFETY DATA SHEET - N,N-DIMETHYL-p-PHENYLENEDIAMINE DIHYDROCHLORIDE 99.5% AR. (n.d.). Sisco Research Laboratories Pvt. Ltd.
-
N,N-DIMETHYL-P-PHENYLENEDIAMINE MONOHYDROCHLORIDE - Safety Data Sheet. (2025-02-01). ChemicalBook.
-
N,N-DIMETHYL-P-PHENYLENEDIAMINE DIHYDROCHLORIDE 99.5% AR MSDS. (n.d.). CDH Fine Chemical.
-
A kind of preparation method of N, N- dimethyl-p-phenylenediamine's hydrochloride. (2019). Google Patents.
-
N,N-Dimethyl-p-phenylenediamine monohydrochloride - 1H NMR Spectrum. (n.d.). SpectraBase.
-
N,N-dimethyl-p-phenylenediamine. (n.d.). PubChem.
-
N,N-DIMETHYL p-PHENYLENEDIAMINE DIHYDROCHLORIDE AR MSDS. (2016-05-30). Loba Chemie.
-
SAFETY DATA SHEET - N,N-Dimethyl-p-phenylenediamine dihydrochloride. (2012-04-30). Fisher Scientific.
-
N,N-Dimethyl-p-phenylenediamine dihydrochloride for microbiology. (n.d.). Sigma-Aldrich.
-
N,N-Dimethyl-p-phenylenediamine monohydrochloride. (n.d.). Sigma-Aldrich.
-
N,N-Dimethyl-p-phenylenediamine. (n.d.). Chemodex.
-
Parab, V. L., & Palav, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry.
-
Preparation of N,N-dimethyl-p-phenylenediamine. (n.d.). PrepChem.com.
-
N,N-Dimethyl-p-phenylenediamine dihydrochloride, 98%. (n.d.). Thermo Fisher Scientific.
-
N,N-Dimethyl-p-phenylenediamine Monohydrochloride - CAS 2052-46-2. (n.d.). City Chemical LLC.
-
Verde, V., Fogliano, V., Ritieni, A., Maiani, G., Morisco, F., & Caporaso, N. (2002). Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma. Clinical chemistry.
-
N,N-Dimethyl-p-phenylenediamine dihydrochloride 536-46-9 wiki. (n.d.). Guidechem.
-
N,N-Dimethyl-p-phenylenediamine dihydrochloride, suitable for peroxidase test. (n.d.). Thomas Scientific.
-
Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride. (n.d.). Google Patents.
-
N,N-Dimethyl-p-phenylenediamine dihydrochloride. (n.d.). Santa Cruz Biotechnology.
-
N,N-Dimethyl-p-phenylenediamine Dihydrochloride-Based Method for the Measurement of Plasma Oxidative Capacity During Human Aging. (n.d.). PubMed.
-
N,N-Dimethyl-p-phenylenediamine, 97%. (n.d.). Thermo Fisher Scientific.
-
N,N-Dimethyl-p-phenylenediamine dihydrochloride, suitable for peroxidase test. (n.d.). Sigma-Aldrich.
Sources
- 1. abdurrahmanince.net [abdurrahmanince.net]
- 2. N,N-dimethyl-p-phenylenediamine | C8H12N2 | CID 7472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dimethyl-p-phenylenediamine 2052-46-2 [sigmaaldrich.com]
- 4. N,N-Dimethyl-p-phenylenediamine Monohydrochloride - CAS 2052-46-2 - City Chemical LLC. [citychemical.com]
- 5. N,N-Dimethyl-p-phenylenediamine - CAS-Number 99-98-9 - Order from Chemodex [chemodex.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. N,N-二甲基对苯二胺 二盐酸盐 suitable for microbiology, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 8. N,N-Dimethyl-p-phenylenediamine, 97% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. thomassci.com [thomassci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. N,N-Dimethyl-p-phenylenediamine dihydrochloride, 98% 25 g | Request for Quote [thermofisher.com]
- 12. N,N-DIMETHYL-P-PHENYLENEDIAMINE MONOHYDROCHLORIDE | 2052-46-2 [chemicalbook.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. spectrabase.com [spectrabase.com]
- 15. Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N,N-Dimethyl-p-phenylenediamine dihydrochloride-based method for the measurement of plasma oxidative capacity during human aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemicalbook.com [chemicalbook.com]
- 18. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 19. fishersci.com [fishersci.com]
